3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one
CAS No.:
Cat. No.: VC17682961
Molecular Formula: C12H14O
Molecular Weight: 174.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O |
---|---|
Molecular Weight | 174.24 g/mol |
IUPAC Name | 3,5-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
Standard InChI | InChI=1S/C12H14O/c1-8-6-11-9(2)4-3-5-10(11)12(13)7-8/h3-5,8H,6-7H2,1-2H3 |
Standard InChI Key | ROIMPEUOQYKUCA-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(C=CC=C2C(=O)C1)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3,5-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-one features a bicyclic framework comprising a fully aromatic benzene ring fused to a partially saturated cyclohexanone ring. The methyl groups at positions 3 and 5 introduce steric and electronic modifications that influence its reactivity and intermolecular interactions. The compound’s IUPAC name, 3,5-dimethyl-3,4-dihydro-1H-naphthalen-1-one, reflects its ketone functionality and substitution pattern .
Table 1: Fundamental Chemical Data
Property | Value | Source |
---|---|---|
CAS Number | 52086-56-3 | |
Molecular Formula | ||
Molecular Weight | 174.24 g/mol | |
Density | Not Reported | |
Melting/Boiling Points | Not Reported |
Synthetic Pathways and Methodological Considerations
Challenges in Regioselective Methylation
Introducing methyl groups at the 3- and 5-positions necessitates precise control over regioselectivity. Directed ortho-metalation or Suzuki-Miyaura coupling might enable selective functionalization, but these approaches remain speculative without experimental validation .
Applications in Pharmaceutical and Material Sciences
Pharmaceutical Intermediates
Ambeed categorizes this compound under "Antibiotic and Antivirus" and "Pharmaceutical Research," suggesting its utility as a building block for bioactive molecules . Tetralones are precursors to analgesics and antipsychotics; for instance, 7-aminotetralone (CAS 22009-40-1) is a key intermediate in sertraline synthesis . The methyl groups in 3,5-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one may enhance lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted drugs .
Fluorescent Probes and Staining Agents
The compound’s conjugated π-system and ketone moiety make it a candidate for fluorescent probe development. Similar scaffolds, such as octahydrobinaphthols (CAS 65355-14-8), are employed in chiral sensing and imaging applications .
Research Gaps and Future Directions
Unexplored Synthetic Routes
The lack of detailed synthetic protocols for this compound underscores the need for methodological studies. Catalytic asymmetric hydrogenation or photochemical cyclization could offer novel pathways to access enantiomerically pure forms.
Biological Activity Profiling
While categorized as an antibiotic/antiviral agent, no peer-reviewed studies confirm these properties. In vitro assays against model pathogens (e.g., E. coli, S. aureus) are essential to validate its therapeutic potential .
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